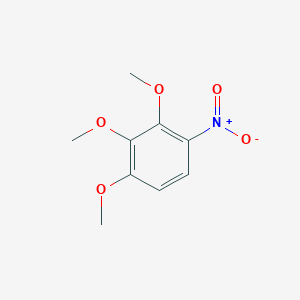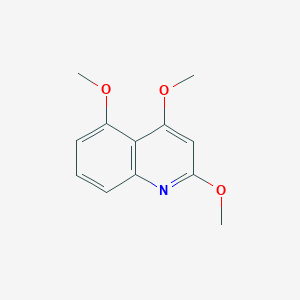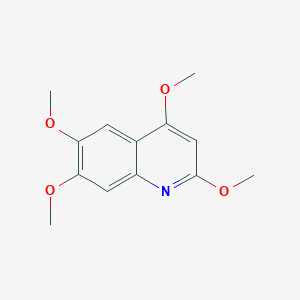![molecular formula C26H20ClN3O5 B289275 N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B289275.png)
N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide, also known as CFTR inhibitor-172, is a chemical compound that has been extensively studied for its potential use in treating cystic fibrosis.
Mecanismo De Acción
N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 works by binding to a specific site on the N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide protein, known as the regulatory domain. This binding prevents the opening of the chloride ion channel, which leads to an increase in the concentration of chloride ions inside the cell. This increase in chloride ion concentration leads to an increase in the secretion of water into the airway, which helps to hydrate the mucus and improve lung function.
Biochemical and Physiological Effects:
N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 has been shown to improve the function of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide in cells with mutant N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide proteins. This improvement in function leads to an increase in the secretion of water into the airway, which helps to hydrate the mucus and improve lung function. N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 has also been shown to reduce the viscosity of mucus, which makes it easier to clear from the airways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 is its potency as a N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor. This makes it a useful tool for studying the function of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide in cells with mutant N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide proteins. However, one limitation of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 is its selectivity. N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 has been shown to inhibit other ion channels, which could lead to off-target effects.
Direcciones Futuras
There are several future directions for N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 research. One area of interest is the development of more selective N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitors. This could lead to fewer off-target effects and better therapeutic outcomes. Another area of interest is the development of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide modulators that can improve the function of mutant N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide proteins without inhibiting N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide activity. This could lead to more targeted therapies for cystic fibrosis and other N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide-related diseases. Additionally, N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 could be used as a tool for studying the function of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide in other diseases, such as chronic obstructive pulmonary disease and asthma.
Métodos De Síntesis
The synthesis of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 involves several steps. The starting material is 4-chloro-2-nitroaniline, which is reacted with 2-amino-5-methoxybenzoic acid to form 4-chloro-2-(2-amino-5-methoxybenzoylamino)aniline. This compound is then reacted with 2-(2-aminophenyl)benzamide to form N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 has been extensively studied for its potential use in treating cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide) gene, which encodes a protein that regulates the transport of chloride ions across cell membranes. N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 is a potent inhibitor of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide, and has been shown to improve the function of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide in cells with mutant N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide proteins.
Propiedades
Fórmula molecular |
C26H20ClN3O5 |
|---|---|
Peso molecular |
489.9 g/mol |
Nombre IUPAC |
N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C26H20ClN3O5/c1-34-22-10-5-4-9-21(22)30-24(31)17-7-2-3-8-19(17)28-25(32)18-15-16(27)12-13-20(18)29-26(33)23-11-6-14-35-23/h2-15H,1H3,(H,28,32)(H,29,33)(H,30,31) |
Clave InChI |
FPIQHUMBYFWHFH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)NC(=O)C4=CC=CO4 |
SMILES canónico |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)NC(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)

![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)



![2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289210.png)
![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)
